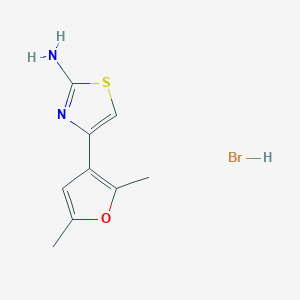
Dimethyl2-(2-chlorobenzyl)succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl2-(2-chlorobenzyl)succinate is an organic compound that belongs to the class of esters It is characterized by the presence of a dimethyl succinate backbone with a 2-chlorobenzyl group attached to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl2-(2-chlorobenzyl)succinate typically involves the esterification of succinic acid with methanol in the presence of an acid catalyst, followed by the introduction of the 2-chlorobenzyl group. One common method involves the reaction of dimethyl succinate with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl2-(2-chlorobenzyl)succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The 2-chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 2-chlorobenzylsuccinic acid or 2-chlorobenzylketone.
Reduction: Formation of 2-chlorobenzyl alcohol derivatives.
Substitution: Formation of various substituted benzyl succinates.
Wissenschaftliche Forschungsanwendungen
Dimethyl2-(2-chlorobenzyl)succinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of prodrugs that can be metabolized into active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of Dimethyl2-(2-chlorobenzyl)succinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. For example, it could inhibit certain enzymes involved in metabolic pathways or bind to receptors to modulate cellular signaling. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl succinate: A simpler ester without the 2-chlorobenzyl group.
2-Chlorobenzyl alcohol: Lacks the succinate ester functionality.
Dimethyl 2,2-dimethylsuccinate: Contains a different substitution pattern on the succinate backbone.
Uniqueness
Dimethyl2-(2-chlorobenzyl)succinate is unique due to the presence of both the dimethyl succinate and 2-chlorobenzyl groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H15ClO4 |
|---|---|
Molekulargewicht |
270.71 g/mol |
IUPAC-Name |
dimethyl 2-[(2-chlorophenyl)methyl]butanedioate |
InChI |
InChI=1S/C13H15ClO4/c1-17-12(15)8-10(13(16)18-2)7-9-5-3-4-6-11(9)14/h3-6,10H,7-8H2,1-2H3 |
InChI-Schlüssel |
JWXFGNAAAJSJEQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC(CC1=CC=CC=C1Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



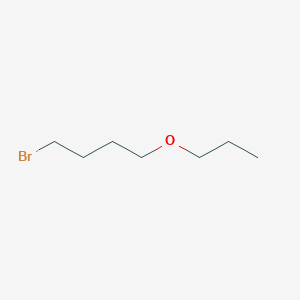
![3-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13173314.png)
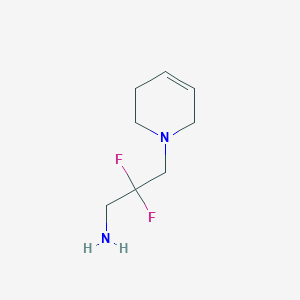
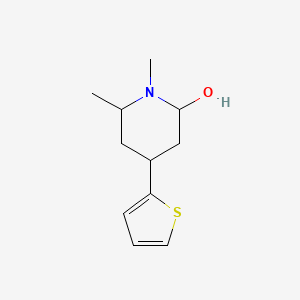
![(1R)-1-[4-(benzyloxy)phenyl]ethanol](/img/structure/B13173332.png)
![(1S)-2-chloro-1-[1-(ethylsulfonyl)-2,3-dihydro-1H-indol-5-yl]ethanol](/img/structure/B13173338.png)
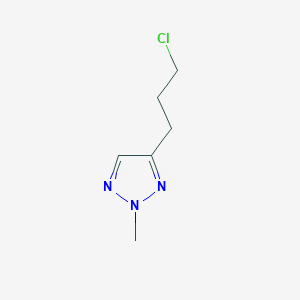


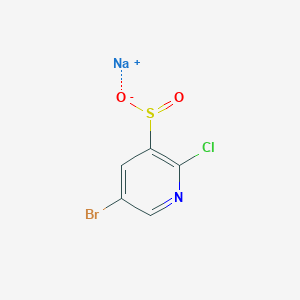
![tert-Butyl 3-(aminomethyl)-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate](/img/structure/B13173387.png)
![5-methyl-1-[2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B13173393.png)
